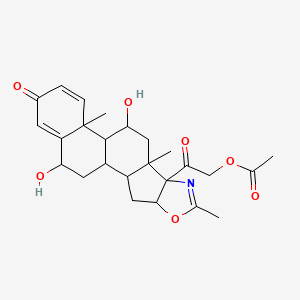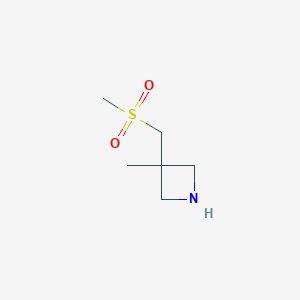![molecular formula C28H32N3O8P B12289353 3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12289353.png)
3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a phosphoryloxyphenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, including the protection of amino acids, phosphorylation, and coupling reactions. The Fmoc group is commonly used to protect the amino group during the synthesis . The phosphoryloxyphenyl moiety is introduced through phosphorylation reactions using reagents such as bis(dimethylamino)phosphoryl chloride .
Industrial Production Methods
the synthesis generally follows the principles of organic synthesis, involving protection, activation, and coupling steps under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the phosphoryloxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphoryloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoryl oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryloxy group can participate in phosphorylation reactions, which are crucial in signal transduction pathways. The Fmoc group provides stability and facilitates the compound’s incorporation into larger molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Similar in structure due to the presence of the Fmoc group.
(2S)-3-[4-[Bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: Shares the phosphoryloxyphenyl moiety.
Propiedades
Fórmula molecular |
C28H32N3O8P |
|---|---|
Peso molecular |
569.5 g/mol |
Nombre IUPAC |
3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H32N3O8P/c1-30(2)38-40(35,39-31(3)4)37-20-15-13-19(14-16-20)17-26(27(32)33)29-28(34)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,29,34)(H,32,33) |
Clave InChI |
RNIUNVOMPOGZKD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)OP(=O)(OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12289280.png)

![[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)
![1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione](/img/structure/B12289297.png)
![5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12289303.png)




![Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B12289336.png)
![[4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate](/img/structure/B12289337.png)
![2-Amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B12289341.png)
![(2,2-Dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12289343.png)
